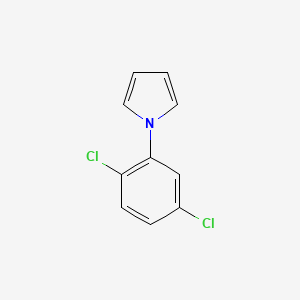

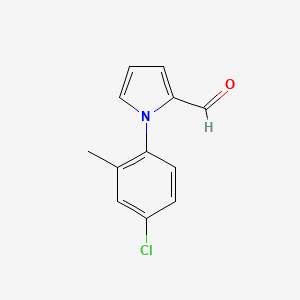

1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

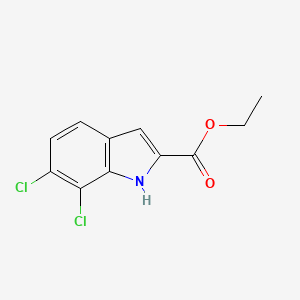

Molecular Structure Analysis

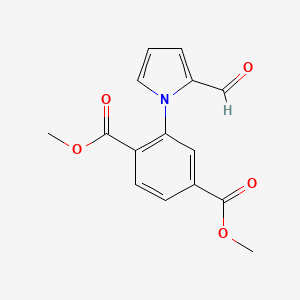

The molecular structure of this compound, as implied by its name, would consist of a pyrrole ring with a 4-chloro-2-methylphenyl group attached to one carbon and an aldehyde group attached to the adjacent carbon .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the 4-chloro-2-methylphenyl group, and the aldehyde group. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents. The aromatic pyrrole ring could contribute to its stability and possibly also its color .Scientific Research Applications

1. Regioselectivity in Reactions

The compound demonstrates interesting behavior in regioselective reactions. For instance, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, a polyfunctionalised pyrrole, reacts with secondary amines to yield methylene-substituted pyrroles. This highlights the compound's potential in creating varied substituted pyrroles with potential applications in various fields of chemistry and biochemistry (Zaytsev et al., 2005).

2. Structural Analysis and Synthesis

This compound plays a role in synthesizing new derivatives and studying their structures. For example, the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 2, a related compound, were analyzed using X-ray diffraction. Such studies are crucial for understanding molecular structures and developing new materials or drugs (Xu & Shi, 2011).

3. Development of Single Molecule Magnets

A notable application is in the development of single molecule magnets. Specifically, 1-methyl-1H-pyrrole-2-carbaldehyde oxime was used as a ligand for coordinating paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior. This suggests potential applications in the field of molecular electronics and nanotechnology (Giannopoulos et al., 2014).

4. Anion Binding Properties

The compound's derivatives have been explored for their anion binding properties. Tetrakis(1H-pyrrole-2-carbaldehyde) receptors were synthesized, demonstrating high affinity for dihydrogenphosphate and pyrophosphate anions. This opens avenues in sensor technology and molecular recognition (Deliomeroglu et al., 2014).

5. Synthesis of New Pyrrole Derivatives

The compound aids in the efficient preparation of various new pyrrole derivatives. For instance, 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles were prepared using a methodology involving electrophilic alpha,alpha-difluorination. This showcases its role in developing novel organic compounds with potential pharmaceutical applications (Surmont et al., 2009).

properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-9-7-10(13)4-5-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKOAZSMCNHOPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)